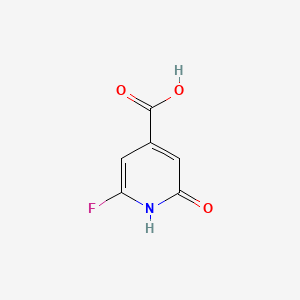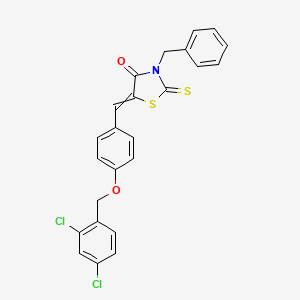
6-Acetyl-4-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-methylpyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an acetyl group at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-methylpyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another approach involves the use of Grignard reagents, where 4-methylpyridine-2-carboxylic acid is reacted with an acetyl chloride in the presence of a Grignard reagent such as methylmagnesium bromide. This method also requires careful control of reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. The final product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-Acetyl-4-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a ligand in metal complexes, which can have biological activity.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-methylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine-2-carboxylic acid: Lacks the acetyl group at the 6th position.
6-Methylpyridine-2-carboxylic acid: Lacks the acetyl group and has a methyl group at the 6th position instead.
2-Acetyl-4-methylpyridine: Lacks the carboxylic acid group at the 2nd position.
Uniqueness
6-Acetyl-4-methylpyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-acetyl-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-3-7(6(2)11)10-8(4-5)9(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
FDRTTYSKWYPHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B14860182.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B14860184.png)
![4-[(2-Hydroxy-3-methoxybenzyl)amino]benzamide](/img/structure/B14860198.png)





